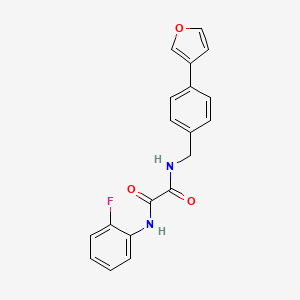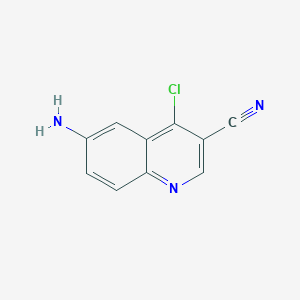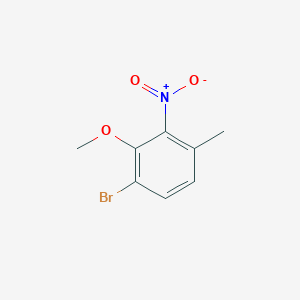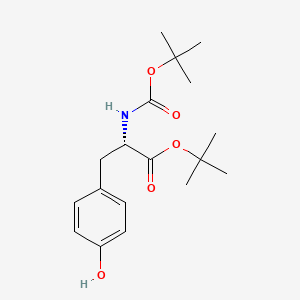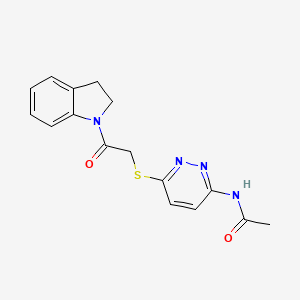
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide, also known as ITA, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. ITA belongs to the family of pyridazine compounds and has been found to exhibit promising anti-tumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
Cardiotonic Activity
Research on dihydropyridazinone derivatives, similar in structure to the compound , has shown significant positive inotropic effects. For instance, the study by Robertson et al. (1986) discovered that certain lactam analogues exhibit potent cardiotonic activity in dogs, highlighting their potential as long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).
Neuroprotective and Dermatological Applications
Habernickel (2002) outlined the wide range of activities exhibited by Pyridazino(4,5-b)indole-1-acetamide compounds, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of potential applications suggests a promising avenue for developing treatments for various conditions (Habernickel, 2002).
Monoamine Oxidase Inhibitory Activity
A study on pyridazino[4,5-b]indole derivatives by Nogrady and Morris (1969) aimed to uncover monoamine oxidase inhibitory activity. While some compounds exhibited weak analgesic properties, the search for pharmacological activities continues to be of interest, underscoring the potential for discovering novel therapeutic agents (Nogrady & Morris, 1969).
Histamine H3 Receptor Inverse Agonism
Optimization of a series of pyridazin-3-one derivatives led to the discovery of compounds with high affinity for the human and rat H3 receptors, indicating potential use in treating attentional and cognitive disorders. Such compounds, exemplified by Hudkins et al. (2011), demonstrate selective antagonism/inverse agonism at the H3 receptor, opening up possibilities for therapeutic intervention in neuropsychiatric and cognitive disorders (Hudkins et al., 2011).
Antinociceptive and Anti-Inflammatory Activities
Derivatives of 3(2H)-Pyridazinone have been synthesized and tested for their antinociceptive and anti-inflammatory activities, revealing compounds more potent than aspirin in certain tests. This research by Doğruer et al. (2000) suggests the therapeutic potential of these derivatives in pain and inflammation management (Doğruer et al., 2000).
Antimicrobial Agents
A study by Debnath and Ganguly (2015) on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives evaluated their antibacterial and antifungal activities. Some synthesized compounds showed promising activity against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Propiedades
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11(21)17-14-6-7-15(19-18-14)23-10-16(22)20-9-8-12-4-2-3-5-13(12)20/h2-7H,8-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKNSCQWUYAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

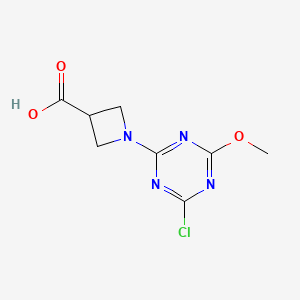
![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
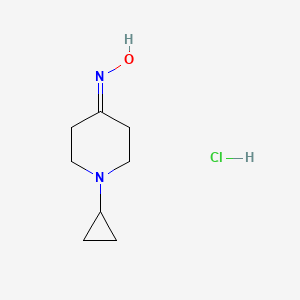
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
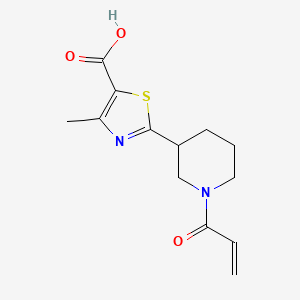
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
